molecular formula C11H8ClNO2 B12280976 2-Chloro-5-(1-cyanocyclopropyl)benzoicacid

2-Chloro-5-(1-cyanocyclopropyl)benzoicacid

Cat. No.: B12280976
M. Wt: 221.64 g/mol
InChI Key: OOPARMRZQZFJKX-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid is an organic compound that features a chloro group, a cyanocyclopropyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(1-cyanocyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-iodobenzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Chloro-5-(1-cyanocyclopropyl)benzoic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-5-(1-cyanocyclopropyl)benzoic acid

InChI

InChI=1S/C11H8ClNO2/c12-9-2-1-7(5-8(9)10(14)15)11(6-13)3-4-11/h1-2,5H,3-4H2,(H,14,15)

InChI Key

OOPARMRZQZFJKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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